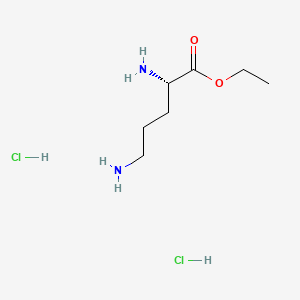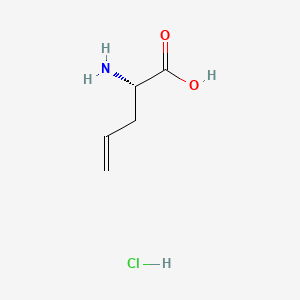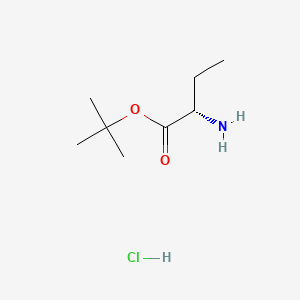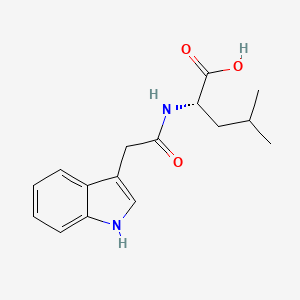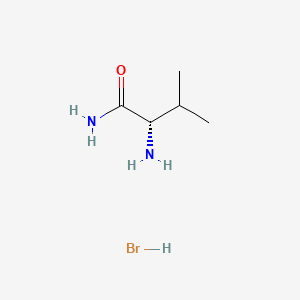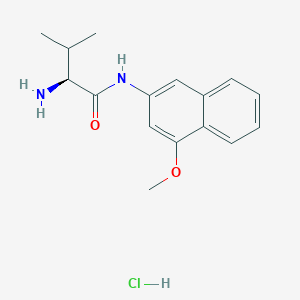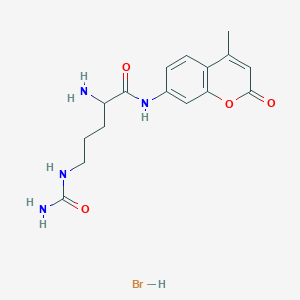
L-シトルリン 7-アミド-4-メチルクマリン臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-7-AMC) is a compound derived from L-citrulline, an amino acid found naturally in a variety of foods such as watermelons, cucumbers, and cantaloupes. It is used in a variety of scientific research applications due to its ability to bind to proteins, enzymes, and other biomolecules. It is also used in the synthesis of other compounds. L-Cit-7-AMC is an important tool for scientists to study the structure and function of proteins, enzymes, and other biomolecules.
科学的研究の応用
プロテアーゼ基質
L-シトルリン 7-アミド-4-メチルクマリン臭化水素酸塩は、プロテアーゼの基質として使用されます {svg_1}. プロテアーゼはタンパク質を分解する酵素であり、この化合物はこれらの酵素の活性を研究するために研究で使用できます。
シトルリンウレアーゼ基質
この化合物は、シトルリンウレアーゼの感受性の高い蛍光基質として使用されます {svg_2} {svg_3} {svg_4}. シトルリンウレアーゼは、シトルリンをアルギニンに変換する触媒作用を持つ酵素であり、尿素サイクルにおける重要なステップです。この化合物は、切断されると青い溶液を生成するため、この酵素の活性を視覚化および測定するために役立ちます。
生化学研究
その特性により、L-シトルリン 7-アミド-4-メチルクマリン臭化水素酸塩は、生化学研究で頻繁に使用されます {svg_5}. その蛍光特性は、アッセイやその他の実験手順で特に有用です。
酵素動力学研究
この化合物は、酵素動力学研究で使用できます {svg_6}. これらの研究は、酵素がどのように機能するか、酵素をどのように阻害または活性化できるかを理解するために不可欠です。
創薬および開発
創薬および開発の分野では、L-シトルリン 7-アミド-4-メチルクマリン臭化水素酸塩は、潜在的な薬物候補をスクリーニングするために使用できます {svg_7}. その蛍光特性は、潜在的な薬物が標的酵素と相互作用する様子を追跡するために使用できます。
診断用途
この化合物は、特定の酵素によって切断されると色が変化するという特性を持つため、診断用途で使用できる可能性があります {svg_8}. たとえば、酵素活性を変化させる特定の疾患の検査を開発するために使用できます。
作用機序
Target of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.
Mode of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.
Result of Action
Upon cleavage by citrulline ureidase, L-Citrulline 7-amido-4-methylcoumarin hydrobromide yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.
Action Environment
The action, efficacy, and stability of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .
実験室実験の利点と制限
The advantages of using L-Citrulline 7-amido-4-methylcoumarin hydrobromide in lab experiments include its high affinity for proteins, enzymes, and other biomolecules, as well as its ability to form covalent bonds with certain biomolecules. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is its potential to interfere with other biochemical processes, such as the synthesis of neurotransmitters or the regulation of cell growth and differentiation.
将来の方向性
There are many potential future directions for research involving L-Citrulline 7-amido-4-methylcoumarin hydrobromide. These include further studies on the mechanism of action of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, as well as studies on its potential therapeutic applications. Additionally, research could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide as a drug delivery system or as a tool for studying the structure and function of proteins, enzymes, and other biomolecules. Furthermore, research could be conducted to investigate the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of ion channels, which could lead to the development of novel therapeutic agents. Finally, studies could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of proteins involved in signal transduction pathways, which could lead to the development of novel treatments for a variety of diseases.
合成法
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is synthesized from L-citrulline and 4-methylcoumarin by a two-step reaction. The first step involves the condensation of L-citrulline and 4-methylcoumarin to form 7-amido-4-methylcoumarin. The second step involves the reaction of 7-amido-4-methylcoumarin with hydrobromic acid to form L-Citrulline 7-amido-4-methylcoumarin hydrobromide.
特性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123314-39-6 |
Source


|
| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





